3-bromo-4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
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Overview
Description
3-bromo-4-tert-butyl-N-(2,4-dichlorophenyl)benzamide is an organic compound with a complex structure that includes bromine, tert-butyl, and dichlorophenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-tert-butyl-N-(2,4-dichlorophenyl)benzamide typically involves multiple steps. One common method includes the bromination of a tert-butylbenzene derivative followed by amide formation with 2,4-dichloroaniline. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-tert-butyl-N-(2,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-tert-butyl-N-(2,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-tert-butyl-N-(2,4-dimethylphenyl)benzamide
- 4-bromo-2,6-di-tert-butylphenol
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
3-bromo-4-tert-butyl-N-(2,4-dichlorophenyl)benzamide is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C17H16BrCl2NO |
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Molecular Weight |
401.1 g/mol |
IUPAC Name |
3-bromo-4-tert-butyl-N-(2,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C17H16BrCl2NO/c1-17(2,3)12-6-4-10(8-13(12)18)16(22)21-15-7-5-11(19)9-14(15)20/h4-9H,1-3H3,(H,21,22) |
InChI Key |
OWXWMGXJZAQKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
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